molecular formula C16H23NO2 B8372951 N-cyclooctyl-3,4-methylenedioxy-benzylamine

N-cyclooctyl-3,4-methylenedioxy-benzylamine

Cat. No. B8372951
M. Wt: 261.36 g/mol
InChI Key: LKMNHNFDENGUJA-UHFFFAOYSA-N
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Patent
US04024274

Procedure details

16.5 g of piperonal, 12,7a g of cyclooctylamine and a catalytical amount of p-toluene-sulfonic acid were hydrogenated for 6 hours in 500 ml of methanol over Raney nickel at 100° C/100 atmospheres gauge pressure. After removal of the catalyst, evaporation of the solution and treatment of the residue with methanolic HCl, there were obtained 23 g of N-cyclooctyl-3,4-methylenedioxy-benzylamine. Melting point 164°-165° C (from ethanol/ether).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[CH:12]1([NH2:20])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CO.[Ni]>[CH:12]1([NH:20][CH2:7][C:6]2[CH:1]=[CH:2][C:3]3[O:11][CH2:10][O:9][C:4]=3[CH:5]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst, evaporation of the solution and treatment of the residue with methanolic HCl

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC1)NCC1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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